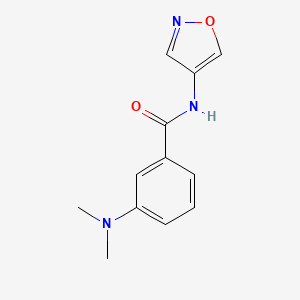![molecular formula C18H16N4O B6505562 N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide CAS No. 1421476-89-2](/img/structure/B6505562.png)
N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms . Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Pyrrolopyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Metabolic Disorders
N-(3-{5H,6H,7H-Pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide derivatives have been explored for their potential in managing metabolic disorders such as diabetes and obesity. Their ability to modulate metabolic pathways warrants further investigation.
1Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry. Link 2A route to access imidazol[1,5-a]indole-1,3-diones and pyrrolo[1,2-c]imidazoles via N–H functionalization. Organic & Biomolecular Chemistry. Link 3Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research. Link
Safety and Hazards
Future Directions
Despite the importance of the pyrrolopyrazine and imidazole scaffolds, there are only a few Structure-Activity Relationship (SAR) research on them . Therefore, the synthetic methods and biological activities of these derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrrolopyrazine derivatives, have been known to exhibit a broad range of biological activities . They interact with various targets, including enzymes, receptors, and proteins, playing crucial roles in numerous biological processes.
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of pathways, including those involved in inflammation, tumor growth, and microbial infections .
Result of Action
Similar compounds have shown promising cytotoxic effects against different cancer cell lines , suggesting potential antitumor activity.
properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(15-7-1-2-9-19-15)21-14-6-3-5-13(11-14)16-12-20-17-8-4-10-22(16)17/h1-3,5-7,9,11-12H,4,8,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWZIYOCBGFPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)picolinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(ethylsulfanyl)benzamide](/img/structure/B6505487.png)
![N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6505488.png)
![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6505493.png)
![5-chloro-N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B6505497.png)


![ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6505521.png)
![ethyl 5-(4-methylthiophene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6505527.png)
![ethyl 5-(5-cyclopropyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6505532.png)
![ethyl 5-(cyclohex-3-ene-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6505537.png)
![ethyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)carbamoyl]propanoate](/img/structure/B6505554.png)
![3-methoxy-1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-carboxamide](/img/structure/B6505561.png)
![N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide](/img/structure/B6505570.png)
![1-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(thiophen-2-yl)urea](/img/structure/B6505585.png)